1-[(Naphthalen-1-yl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea
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Overview
Description
1-[(Naphthalen-1-yl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea is a complex organic compound that features a naphthalene ring, a pyridine ring, and a pyrazine ring connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Naphthalen-1-yl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative and the pyridine-pyrazine derivative, which are then linked through a urea formation reaction. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
1-[(Naphthalen-1-yl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives depending on the nature of the substituent .
Scientific Research Applications
1-[(Naphthalen-1-yl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-[(Naphthalen-1-yl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-1-yl)-3-(pyridin-4-yl)urea: Similar structure but lacks the pyrazine ring.
1-(Naphthalen-1-yl)-3-(pyrazin-2-yl)urea: Similar structure but lacks the pyridine ring.
1-(Pyridin-4-yl)-3-(pyrazin-2-yl)urea: Similar structure but lacks the naphthalene ring.
Uniqueness
1-[(Naphthalen-1-yl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea is unique due to the presence of all three aromatic rings (naphthalene, pyridine, and pyrazine) connected through a urea linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[(3-pyridin-4-ylpyrazin-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O/c28-22(26-14-18-6-3-5-16-4-1-2-7-19(16)18)27-15-20-21(25-13-12-24-20)17-8-10-23-11-9-17/h1-13H,14-15H2,(H2,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPGTWJNCYZPOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=NC=CN=C3C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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